molecular formula C12H12Cl2N2O2S B603428 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene CAS No. 442554-60-1

2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene

Cat. No.: B603428
CAS No.: 442554-60-1
M. Wt: 319.2g/mol
InChI Key: OBOUNELNCHHNSG-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl group attached to an ethylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfonylation of the imidazole ring can be achieved using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is unique due to the combination of its structural features, including the dichloro-substituted benzene ring, the sulfonyl group, and the ethylimidazole moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

CAS No.

442554-60-1

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C12H12Cl2N2O2S/c1-3-11-15-6-7-16(11)19(17,18)10-5-4-9(13)8(2)12(10)14/h4-7H,3H2,1-2H3

InChI Key

OBOUNELNCHHNSG-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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